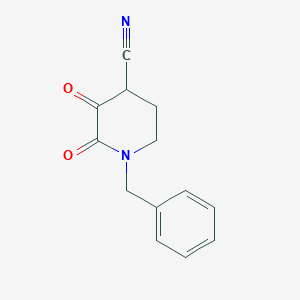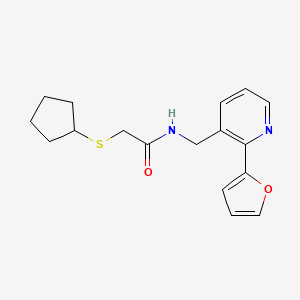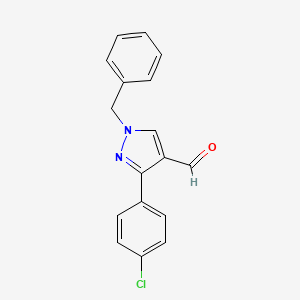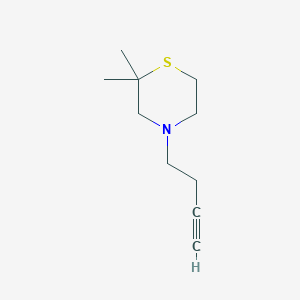
1-Benzyl-2,3-dioxopiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2,3-dioxopiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O2/c14-8-11-6-7-15 (13 (17)12 (11)16)9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 228.25 . The compound should be stored at room temperature .科学的研究の応用
Synthetic and Pharmacological Potential of Sultone Derivatives
Sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, demonstrate significant synthetic and pharmacological potential. These compounds are synthesized mainly through the cyclization of salicylic acid derivatives and undergo various chemical transformations. Despite limited studies, their structural similarity to the coumarin core has prompted investigations into their anticoagulant, antimicrobial, and antitumor properties, suggesting their potential as pharmacologically attractive molecules (Hryhoriv et al., 2021).
Antioxidant Properties of Chromones
Chromones and their derivatives, similar in structure to benzyl-2,3-dioxopiperidine compounds, are known for their antioxidant properties. These compounds are present in significant amounts in the human diet and exhibit a range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. Their antioxidant capacity, crucial for neutralizing active oxygen species and preventing cell impairment, underscores the importance of structural features such as double bonds and hydroxyl groups (Yadav et al., 2014).
Supramolecular Chemistry Applications of Benzene-1,3,5-tricarboxamide
Benzene-1,3,5-tricarboxamide (BTA) compounds, with a simple structure and accessibility, have found applications across nanotechnology, polymer processing, and biomedical fields. Their self-assembly into one-dimensional structures stabilized by H-bonding showcases the versatility of these molecules in supramolecular chemistry (Cantekin et al., 2012).
Antineoplastic Agents
Derivatives of benzyl-2,3-dioxopiperidine structures, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been explored for their potential as antineoplastic agents. These compounds have shown notable cytotoxic properties, often exceeding those of contemporary anticancer drugs, highlighting their potential in drug discovery (Hossain et al., 2020).
Benzoxaborole Compounds in Therapeutics
Benzoxaboroles, compounds related to the structural motif of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile, have been identified for their broad spectrum of applications in medicinal chemistry. Their incorporation into drug design has led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, and anti-viral agents. The physicochemical and drug-like properties of benzoxaboroles, coupled with their clinical utility in treating conditions like onychomycosis and atopic dermatitis, illustrate the potential of similarly structured compounds in therapeutic applications (Nocentini et al., 2018).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statements include H302, which means it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
The target of a compound is typically a protein or other molecule in the body with which the compound interacts. The interaction between the compound and its target can modulate a biological process, leading to a therapeutic effect .
Mode of Action
This refers to how the compound interacts with its target. It could involve binding to a specific site on the target molecule, inhibiting its function, or enhancing its activity .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. A compound can affect these pathways by interacting with one or more components of the pathway, leading to changes in the production of certain molecules or the rate of certain reactions .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. These properties can affect the bioavailability of the compound, or how much of the compound actually reaches its target .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. It could involve changes in cell function, gene expression, or other cellular processes .
Action Environment
This refers to how environmental factors, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
1-benzyl-2,3-dioxopiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-8-11-6-7-15(13(17)12(11)16)9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLOXHVKUZGTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)C1C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid](/img/structure/B2564278.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)


![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)
![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)
![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)
![6-[[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2564290.png)


![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)
